2-(Quinoxalin-6-yl)acetic acid
Overview
Description
2-(Quinoxalin-6-yl)acetic acid is a chemical compound with the linear formula C10H8N2O2 . It contains a total of 23 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of this compound has been studied . The compound has a molecular weight of 188.19 . The synthesis involves various reactions, including N···C condensation at the protonated benzoyl site of the quinoxaline .Molecular Structure Analysis
The molecular structure of this compound includes a total of 22 atoms; 8 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound have been studied . The compound undergoes various reactions, including those involving the protonated imine and benzoyl sites of the quinoxaline .Physical and Chemical Properties Analysis
This compound is a solid compound . It contains a total of 23 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Scientific Research Applications
Allosteric HIV-1 Integrase Inhibitors
Quinoxalin-3-yl acetic acid derivatives, closely related to the requested compound, have been identified as potent allosteric inhibitors of the HIV-1 integrase. These compounds interfere with the integrase's ability to interact with viral DNA and its cellular cofactor LEDGF, thereby inhibiting HIV-1 replication. This represents a promising strategy for antiviral therapy development against HIV-1 by targeting its integrase enzyme (Kessl et al., 2012).
Aldose Reductase Inhibitors for Diabetic Complications
Quinoxalin-2(1H)-one derivatives have been synthesized and shown to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. These compounds exhibit potent inhibitory activity and selectivity, with additional antioxidant properties. This dual functionality suggests their utility in managing diabetic complications by both inhibiting ALR2 and mitigating oxidative stress (Qin et al., 2015).
Anticonvulsant Agents
Novel quinoxaline derivatives synthesized from 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide have demonstrated potential anticonvulsant properties. These compounds were evaluated using the metrazol-induced convulsions model, highlighting the therapeutic potential of quinoxaline derivatives in seizure management (Alswah et al., 2013).
Corrosion Inhibition for Copper
Quinoxalines have been studied for their corrosion inhibition properties for copper in acidic media. Quantum chemical calculations suggest a relationship between the molecular structure of quinoxalines and their inhibition efficiency, indicating their potential as corrosion inhibitors (Zarrouk et al., 2014).
Stimulators of Rhizogenesis in Plant Propagation
Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid have been evaluated for their ability to stimulate rhizogenesis in microclonal propagation of plants. These compounds show promise as effective and low-toxic stimulators, offering potential advancements in agricultural biotechnology (Zavhorodnii et al., 2022).
Future Directions
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and the near future . Therefore, 2-(Quinoxalin-6-yl)acetic acid and its derivatives may have great future potential in medicinal chemistry .
Properties
IUPAC Name |
2-quinoxalin-6-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRFVLPMUSJDJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593767 | |
Record name | (Quinoxalin-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473932-16-0 | |
Record name | (Quinoxalin-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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